ethyl (3E)-2-methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-4,5-dioxo-1-phenylprolinate
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Overview
Description
- Ethyl (3E)-2-methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-4,5-dioxo-1-phenylprolinate is a chemical compound with the molecular formula C12H14N4O6.
- It belongs to the class of hydrazones and is characterized by its distinctive structure, which includes a hydrazine group and a phenylprolinate moiety.
- The compound exhibits interesting properties due to the presence of both electron-withdrawing nitro groups and the hydrazine functionality.
Preparation Methods
Synthetic Routes: The synthesis of ethyl (3E)-2-methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-4,5-dioxo-1-phenylprolinate involves the condensation of an appropriate hydrazine derivative with a diketone or diketoester.
Reaction Conditions: The reaction typically occurs under mild conditions, often in a solvent like ethanol or methanol.
Industrial Production Methods: While there isn’t widespread industrial production of this specific compound, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: Ethyl (3E)-2-methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-4,5-dioxo-1-phenylprolinate can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction with a reducing agent like sodium borohydride or catalytic hydrogenation.
Major Products: Reduction of the nitro groups leads to the formation of amino-substituted derivatives.
Scientific Research Applications
Biology and Medicine: Investigations focus on its biological activity, such as potential antimicrobial or antitumor effects.
Industry: Although not widely used industrially, its unique structure may inspire new materials or pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. For instance:
Enzymes: It could inhibit or activate enzymes due to its hydrazine and nitro functionalities.
Cell Signaling Pathways: It might modulate cellular signaling pathways.
Binding to Receptors: The phenylprolinate moiety could interact with receptors.
Comparison with Similar Compounds
Uniqueness: Ethyl (3E)-2-methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-4,5-dioxo-1-phenylprolinate stands out due to its specific hydrazone structure.
Similar Compounds: While there are no direct analogs, related hydrazones and nitro-substituted compounds exist.
Remember that this compound’s research is ongoing, and its full potential is yet to be explored.
Properties
Molecular Formula |
C20H18N4O6 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
ethyl (3E)-2-methyl-3-[(4-nitrophenyl)hydrazinylidene]-4,5-dioxo-1-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H18N4O6/c1-3-30-19(27)20(2)17(22-21-13-9-11-15(12-10-13)24(28)29)16(25)18(26)23(20)14-7-5-4-6-8-14/h4-12,21H,3H2,1-2H3/b22-17- |
InChI Key |
LGYSZFDGUFNQHC-XLNRJJMWSA-N |
Isomeric SMILES |
CCOC(=O)C1(/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/C(=O)C(=O)N1C3=CC=CC=C3)C |
Canonical SMILES |
CCOC(=O)C1(C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=O)N1C3=CC=CC=C3)C |
Origin of Product |
United States |
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